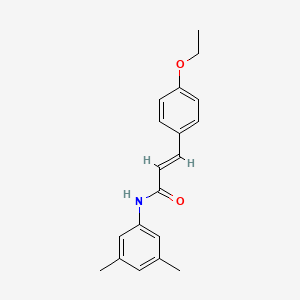![molecular formula C18H20N2O2 B2905012 1-(prop-2-yn-1-yl)-N-[3-(prop-2-yn-1-yloxy)phenyl]piperidine-4-carboxamide CAS No. 1355873-20-9](/img/structure/B2905012.png)
1-(prop-2-yn-1-yl)-N-[3-(prop-2-yn-1-yloxy)phenyl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(prop-2-yn-1-yl)-N-[3-(prop-2-yn-1-yloxy)phenyl]piperidine-4-carboxamide is a synthetic organic compound characterized by the presence of piperidine, carboxamide, and prop-2-yn-1-yloxy groups
Métodos De Preparación
The synthesis of 1-(prop-2-yn-1-yl)-N-[3-(prop-2-yn-1-yloxy)phenyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the prop-2-yn-1-yl group: This step involves the alkylation of the piperidine ring with prop-2-yn-1-yl halides under basic conditions.
Attachment of the phenyl group: The phenyl group is introduced through a coupling reaction, such as Suzuki or Heck coupling.
Formation of the carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate reagents and conditions
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Análisis De Reacciones Químicas
1-(prop-2-yn-1-yl)-N-[3-(prop-2-yn-1-yloxy)phenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-yn-1-yloxy group can be replaced by other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions.
Aplicaciones Científicas De Investigación
1-(prop-2-yn-1-yl)-N-[3-(prop-2-yn-1-yloxy)phenyl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is used in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.
Chemical Biology: The compound serves as a chemical probe for studying biological processes and interactions at the molecular level
Mecanismo De Acción
The mechanism of action of 1-(prop-2-yn-1-yl)-N-[3-(prop-2-yn-1-yloxy)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(prop-2-yn-1-yl)-N-[3-(prop-2-yn-1-yloxy)phenyl]piperidine-4-carboxamide can be compared with similar compounds, such as:
3-methoxy-4-(prop-2-yn-1-ylamino)benzoate: This compound shares the prop-2-yn-1-yl group but differs in the presence of a benzoate moiety.
Prop-2-ynyl acrylate: This compound contains the prop-2-yn-1-yl group but is an ester rather than a carboxamide
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-(3-prop-2-ynoxyphenyl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-3-10-20-11-8-15(9-12-20)18(21)19-16-6-5-7-17(14-16)22-13-4-2/h1-2,5-7,14-15H,8-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIGJUQCKYFQKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NC2=CC(=CC=C2)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2904932.png)
![3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2904935.png)
![1-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-1-ethanone oxime](/img/structure/B2904937.png)

![N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-3,4-dihydro-2H-1-benzopyran-2-carboxamide](/img/structure/B2904939.png)

![5-((4-Ethoxyphenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2904941.png)






